3'-Dechloro-3'-bromo Bupropion Fumarate

Analytical Chemistry Reference Standards Pharmaceutical Analysis

This certified reference standard is essential for the accurate identification and quantification of the 3'-bromo impurity in bupropion hydrochloride, as mandated by USP monographs. Its unique 3'-bromo substitution ensures distinct chromatographic resolution (RRT ~1.14), making it critical for method validation, stability studies, and ANDA submissions. Avoid regulatory delays by using the correct, compendial-grade standard.

Molecular Formula C17H22BrNO5
Molecular Weight 400.269
CAS No. 1251850-99-3
Cat. No. B583116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Dechloro-3'-bromo Bupropion Fumarate
CAS1251850-99-3
Synonyms1-(3-Bromophenyl)-2-[(1,1-dimethylethyl)amino]-1-propanone (2E)-2-Butenedioate Fumarate; 
Molecular FormulaC17H22BrNO5
Molecular Weight400.269
Structural Identifiers
SMILESCC(C(=O)C1=CC(=CC=C1)Br)NC(C)(C)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C13H18BrNO.2C4H4O4/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10;2*5-3(6)1-2-4(7)8/h5-9,15H,1-4H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+
InChIKeyHPSOGWFYTHQDQB-WLHGVMLRSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3'-Dechloro-3'-bromo Bupropion Fumarate (CAS 1251850-99-3): An Essential Reference Standard for Analytical Method Development and Quality Control


3'-Dechloro-3'-bromo Bupropion Fumarate (CAS 1251850-99-3) is a halogenated derivative of the antidepressant bupropion, formally designated as 1-(3-Bromophenyl)-2-[(1,1-dimethylethyl)amino]-1-propanone (2E)-2-Butenedioate Fumarate [1]. This compound is recognized and utilized primarily as a reference standard and impurity marker in pharmaceutical analysis. It is structurally analogous to the USP reference standard Bupropion Related Compound B, which is available as the hydrochloride salt (CAS 1049718-43-5), and is essential for ensuring the quality, safety, and efficacy of bupropion active pharmaceutical ingredients (APIs) and finished dosage forms . The compound's unique bromine substitution at the 3'-position, replacing the chlorine atom of bupropion, forms the basis for its specific analytical differentiation .

Procurement Alert: Why a Generic 'Bupropion Analog' Cannot Replace 3'-Dechloro-3'-bromo Bupropion Fumarate in Regulated Environments


Substituting 3'-Dechloro-3'-bromo Bupropion Fumarate with other bupropion-related compounds or generic halogenated analogs is scientifically invalid and regulatory inadvisable. This compound possesses a specific 3'-bromo substitution on the phenyl ring (a bromine atom in place of the chlorine in bupropion), which confers a unique molecular weight of 400.26 g/mol and distinct chromatographic properties . Its role as a compendial impurity standard is defined by this exact structure. Other analogs, such as the 3'-chloro parent (bupropion, MW 276.2) or different positional isomers (e.g., 4-chloro or 5-chloro analogs), will exhibit different retention times and detection characteristics, leading to inaccurate quantification of this specific impurity and failing to meet regulatory requirements for analytical method validation [1]. The use of an incorrect standard compromises the integrity of stability studies, batch release testing, and ANDA submissions, as evidenced by its inclusion as a system suitability component in official monographs [2].

Quantitative Differentiation Guide for 3'-Dechloro-3'-bromo Bupropion Fumarate: Comparative Analytical and Structural Evidence


Differentiation by Molecular Identity: Comparing 3'-Dechloro-3'-bromo Bupropion Fumarate to its Hydrochloride Salt and the Parent API

The selection of 3'-Dechloro-3'-bromo Bupropion Fumarate over its hydrochloride salt or the parent API is determined by its distinct molecular composition. The fumarate salt (CAS 1251850-99-3) has a molecular weight of 400.26 g/mol [1], which differs significantly from the hydrochloride salt (Bupropion USP Related Compound B, CAS 1049718-43-5) which has a molecular weight of 320.65 g/mol . The parent drug, bupropion hydrochloride, has a molecular weight of 276.2 g/mol [2]. This quantitative difference in molecular weight directly impacts the preparation of stock solutions and the calculation of molar concentrations, making direct substitution without correction a source of significant analytical error.

Analytical Chemistry Reference Standards Pharmaceutical Analysis

Differentiation by Isotopic Substitution: Selecting 3'-Dechloro-3'-bromo Bupropion-d9 Fumarate for Mass Spectrometry Quantification

For quantitative mass spectrometry (LC-MS/MS) applications, the deuterated analog, 3'-Dechloro-3'-bromo Bupropion-d9 Fumarate (CAS 2714418-64-9), is required as an internal standard (IS). The unlabeled compound (CAS 1251850-99-3) is used as the primary reference standard. The deuterated analog has a molecular weight of 409.32 g/mol due to the replacement of nine hydrogen atoms with deuterium [1], compared to 400.26 g/mol for the unlabeled compound . This 9.06 g/mol mass difference (a 2.26% increase) provides the necessary chromatographic co-elution and mass spectral separation to enable accurate and precise quantification of the analyte in complex biological matrices, mitigating matrix effects and ionization variability [2].

Bioanalysis LC-MS/MS Stable Isotope Dilution

Differentiation by Chromatographic Behavior: USP Relative Retention Times for System Suitability

The official USP monograph for Bupropion Hydrochloride establishes 3'-Dechloro-3'-bromo Bupropion (as the related compound B) as a critical component for chromatographic system suitability. The monograph specifies a relative retention time (RRT) of approximately 1.14 for Bupropion Hydrochloride Related Compound B, while the parent drug bupropion has an RRT of 1.0 [1]. Another potential impurity, 2-Bromo-3'-chloropropiophenone, has a different RRT of about 1.63 [1]. This quantifiable difference in chromatographic behavior demonstrates that 3'-Dechloro-3'-bromo Bupropion Fumarate is not interchangeable with other impurities and is essential for ensuring that the analytical system can resolve this specific impurity from the API and other related substances. The method requires a resolution (R) of not less than 1.3 between the API and this compound, confirming the need for a distinct reference standard [2].

HPLC Analysis System Suitability Regulatory Compliance

Validated Application Scenarios for 3'-Dechloro-3'-bromo Bupropion Fumarate Based on Analytical Evidence


Reference Standard for Impurity Profiling in Bupropion API and Drug Products

Use as a primary reference standard for identifying and quantifying the 3'-bromo impurity in bupropion hydrochloride. The distinct molecular weight of 400.26 g/mol and its characteristic RRT of ~1.14 under USP conditions enable its unambiguous detection and quantitation in HPLC analyses [1]. This is essential for ensuring that the impurity is below the compendial limit (not more than 0.2% in the USP monograph) during batch release and stability studies [2].

Internal Standard for LC-MS/MS Bioanalytical Method Validation

Procurement of the deuterated analog, 3'-Dechloro-3'-bromo Bupropion-d9 Fumarate (CAS 2714418-64-9), alongside the unlabeled compound, is required for stable isotope dilution assays [3]. The 9.06 g/mol mass difference between the analyte and IS allows for accurate and precise quantification of trace-level impurities in biological matrices, supporting pharmacokinetic and toxicokinetic studies for ANDA submissions [4].

System Suitability Standard for HPLC Method Compliance

As specified in the USP monograph, this compound is used to prepare system suitability solutions to verify the performance of the HPLC system before and during sample analysis [2]. The system must demonstrate a resolution of at least 1.3 between bupropion and this related compound, and the RSD for replicate injections must be not more than 5.0% for the related compound peak [2]. This ensures the method's ability to accurately separate and quantify the impurity, a critical step for method transfer and regulatory audits.

Quote Request

Request a Quote for 3'-Dechloro-3'-bromo Bupropion Fumarate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.